molecular formula C11H16Cl2N2O B1358520 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride CAS No. 99857-72-4

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

Cat. No. B1358520
CAS RN: 99857-72-4
M. Wt: 263.16 g/mol
InChI Key: NTLFAHFTZBIIPG-UHFFFAOYSA-N
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Patent
US08524715B2

Procedure details

1-(5-chloro-2-methoxyphenyl)-piperazine hydrochloride (8 g) was heated in a solution of 48% aqueous HBr (200 ml) and the mixture was heated at reflux for 99 hours. The reaction mixture was concentrated in vacuo, the sub-title compound was used directly without any further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([O:15]C)=[C:7]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:8]=1>Br>[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([OH:15])=[C:7]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
Cl.ClC=1C=CC(=C(C1)N1CCNCC1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 99 hours
Duration
99 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the sub-title compound was used directly without any further purification

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1)O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.